molecular formula C5H12OSi B100151 Trimethyl(oxiran-2-yl)silane CAS No. 16722-09-1

Trimethyl(oxiran-2-yl)silane

Cat. No.: B100151
CAS No.: 16722-09-1
M. Wt: 116.23 g/mol
InChI Key: OANIPHLJXOOCID-UHFFFAOYSA-N
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Description

Trimethyl(oxiran-2-yl)silane is an organosilicon compound with the molecular formula C5H12OSi. It features a silicon atom bonded to three methyl groups and an oxirane ring. This compound is notable for its unique chemical properties and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(oxiran-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(oxiran-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The silicon-carbon bond can be reduced using hydride donors.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under mild conditions.

Major Products:

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Silane derivatives with reduced silicon-carbon bonds.

    Substitution: A variety of substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(oxiran-2-yl)silane has numerous applications in scientific research, including:

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for the development of silicon-based drugs.

    Medicine: It plays a role in the design of novel pharmaceuticals and drug delivery systems.

    Industry: this compound is employed in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trimethyl(oxiran-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of the oxirane ring and the silicon atom. The oxirane ring is highly reactive and can undergo ring-opening reactions, while the silicon atom can form stable bonds with carbon and other elements. These properties enable the compound to act as a versatile intermediate in organic synthesis and other applications.

Comparison with Similar Compounds

    Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3, used in the preparation of silicone materials.

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.

Uniqueness: Trimethyl(oxiran-2-yl)silane is unique due to the presence of both the oxirane ring and the trimethylsilyl group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. Unlike trimethoxysilane and trimethylsilane, which primarily serve as sources of silicon, this compound offers additional functionality through its oxirane ring, enabling a broader range of chemical reactions and applications.

Properties

IUPAC Name

trimethyl(oxiran-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIPHLJXOOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16722-09-1
Record name (Trimethylsilyl)oxirane
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Record name TRIMETHYLOXIRANYLSILANE
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Record name trimethyl(oxiran-2-yl)silane
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Record name (Trimethylsilyl)oxirane
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